molecular formula C7H10BrN3O2 B13490943 Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Ethyl 2-(3-amino-4-bromo-1h-pyrazol-1-yl)acetate

Cat. No.: B13490943
M. Wt: 248.08 g/mol
InChI Key: NWLMIRDJKOEKAW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by bromination and subsequent amination . The reaction conditions often require a solvent such as ethanol or methanol and may involve catalysts like acetic acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrazoles, nitro derivatives, and various heterocyclic compounds .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of both an amino group and a bromine atom on the pyrazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10BrN3O2

Molecular Weight

248.08 g/mol

IUPAC Name

ethyl 2-(3-amino-4-bromopyrazol-1-yl)acetate

InChI

InChI=1S/C7H10BrN3O2/c1-2-13-6(12)4-11-3-5(8)7(9)10-11/h3H,2,4H2,1H3,(H2,9,10)

InChI Key

NWLMIRDJKOEKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)N)Br

Origin of Product

United States

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